Molecular Weight and Hydrogen-Bond Acceptor Capacity Differentiation vs. INH1 (Hec1/Nek2 Inhibitor)
The target compound possesses a morpholinosulfonyl group that fundamentally alters its physicochemical profile compared to INH1, the closest non-sulfonamide analog sharing the identical 2,4-dimethylphenyl-thiazole scaffold. The target compound has a molecular weight of 457.6 Da versus 308.4 Da for INH1, with 7 hydrogen bond acceptors compared to 2 in INH1 [1]. These differences translate to a substantially higher topological polar surface area (tPSA) and altered logP, which are critical determinants of membrane permeability, solubility, and target binding promiscuity. INH1 has a documented mechanism as a Hec1/Nek2 interaction inhibitor (GI50 10–21 μM in breast cancer cell lines) [2], while the morpholinosulfonyl group in the target compound introduces a sulfonamide pharmacophore that, in the broader morpholine-sulphonamide thiazole class, confers dual DHFR/DNA gyrase inhibitory capacity [3]. No published data supports INH1 having DHFR or DNA gyrase activity.
| Evidence Dimension | Molecular weight, hydrogen bond acceptor count, and associated biological target profile |
|---|---|
| Target Compound Data | MW 457.6 Da; H-bond acceptors: 7; contains morpholinosulfonyl pharmacophore |
| Comparator Or Baseline | INH1 (N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide): MW 308.4 Da; H-bond acceptors: 2; no sulfonamide group |
| Quantified Difference | ΔMW = +149.2 Da (+48.4%); ΔH-bond acceptors = +5; distinct pharmacophore class (sulfonamide vs. non-sulfonamide) |
| Conditions | Computed physicochemical properties (PubChem); biological target profiles from Cancer Res. 2008 (INH1) and New J. Chem. 2024 (class-level sulfonamide data) |
Why This Matters
Procurement decisions based solely on the shared thiazole-phenyl scaffold ignore the 48.4% increase in molecular weight and the sulfonamide pharmacophore that redirects biological target engagement from Hec1/Nek2 to DHFR/DNA gyrase pathways.
- [1] PubChem CID 959043. INH1 Computed Properties: MW 308.40, H-bond acceptor count 2. View Source
- [2] Wu G, Qiu XL, Zhou L, et al. Small molecule targeting the Hec1/Nek2 mitotic pathway suppresses tumor cell growth in culture and in animal. Cancer Res. 2008;68(20):8393-8399. View Source
- [3] Abdou MM, Eliwa EM, Abdel Reheim MAM, et al. Tailoring of novel morpholine-sulphonamide linked thiazole moieties as dual targeting DHFR/DNA gyrase inhibitors. New J. Chem. 2024;48:9149-9162. View Source
